Decyl (4-chloro-2-methylphenoxy)acetate
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Overview
Description
Decyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C19H29ClO3. It is a derivative of (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, which is widely used as a herbicide. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with decanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
(4-chloro-2-methylphenoxy)acetic acid+decanolacid catalystdecyl (4-chloro-2-methylphenoxy)acetate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Decyl (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield (4-chloro-2-methylphenoxy)acetic acid and decanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.
Major Products
Hydrolysis: (4-chloro-2-methylphenoxy)acetic acid and decanol.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the decyl chain.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Decyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Agriculture: As a derivative of MCPA, it is used as a herbicide to control broad-leaf weeds in crops.
Pharmaceuticals: The compound’s derivatives have been studied for their potential antitumor activity.
Chemistry: It serves as a model compound in the study of esterification and hydrolysis reactions.
Materials Science: Used in the synthesis of ionic liquids with herbicidal properties.
Mechanism of Action
The mechanism of action of decyl (4-chloro-2-methylphenoxy)acetate, particularly in its herbicidal application, involves the disruption of plant growth hormones known as auxins. The compound mimics the natural auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and transport proteins, which are crucial for the regulation of plant growth and development .
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with a similar mode of action.
Dicamba: A benzoic acid derivative used as a herbicide.
Uniqueness
Decyl (4-chloro-2-methylphenoxy)acetate is unique due to its ester structure, which imparts different physicochemical properties compared to its parent acid, MCPA. The decyl ester form enhances its lipophilicity, potentially improving its absorption and efficacy in certain applications.
Properties
CAS No. |
67829-81-6 |
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Molecular Formula |
C19H29ClO3 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
decyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C19H29ClO3/c1-3-4-5-6-7-8-9-10-13-22-19(21)15-23-18-12-11-17(20)14-16(18)2/h11-12,14H,3-10,13,15H2,1-2H3 |
InChI Key |
CFONOMUMGULYJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
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